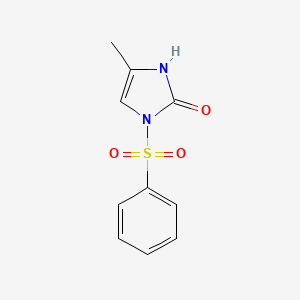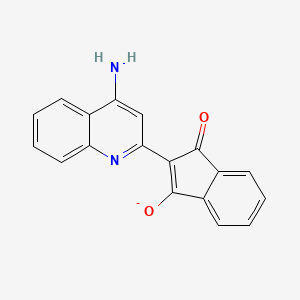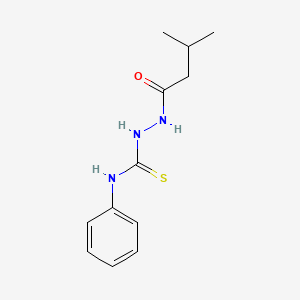![molecular formula C18H17NO5 B10875832 ethyl 5-[(furan-2-ylcarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B10875832.png)
ethyl 5-[(furan-2-ylcarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 5-[(2-FURYLCARBONYL)OXY]-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with an indole core, a furan ring, and ester functionalities, making it an interesting subject for chemical research and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-[(2-FURYLCARBONYL)OXY]-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where the indole reacts with a furan carboxylic acid derivative in the presence of a Lewis acid catalyst.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ester using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 5-[(2-FURYLCARBONYL)OXY]-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the 3-position, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated indole derivatives.
Wissenschaftliche Forschungsanwendungen
ETHYL 5-[(2-FURYLCARBONYL)OXY]-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of ETHYL 5-[(2-FURYLCARBONYL)OXY]-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The furan ring and ester functionalities may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific biological context and the compound’s structural modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
ETHYL 5-FLUOROINDOLE-2-CARBOXYLATE: Similar structure but with a fluorine atom, leading to different chemical and biological properties.
METHYL 5-[(2-FURYLCARBONYL)OXY]-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE: Similar structure but with a methyl ester instead of an ethyl ester, affecting its reactivity and solubility.
Uniqueness
ETHYL 5-[(2-FURYLCARBONYL)OXY]-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE is unique due to its specific combination of an indole core, furan ring, and ester functionalities. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C18H17NO5 |
|---|---|
Molekulargewicht |
327.3 g/mol |
IUPAC-Name |
ethyl 5-(furan-2-carbonyloxy)-1,2-dimethylindole-3-carboxylate |
InChI |
InChI=1S/C18H17NO5/c1-4-22-18(21)16-11(2)19(3)14-8-7-12(10-13(14)16)24-17(20)15-6-5-9-23-15/h5-10H,4H2,1-3H3 |
InChI-Schlüssel |
OPKTZXIDVOFXRV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CO3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B10875762.png)
![2-{4-[(1,3-Benzodioxol-5-ylcarbonyl)carbamothioyl]piperazin-1-yl}-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B10875763.png)
![(4Z)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10875765.png)
![5-Methoxy-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylic acid](/img/structure/B10875767.png)
![methyl 4-[({[4-(4-chlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B10875775.png)
![(4E)-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B10875783.png)
![1-[7-Tert-butyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]urea](/img/structure/B10875792.png)
![7,8-Dimethoxy-2-methyl-3-thioxo-2,3,5,10-tetrahydroimidazo[1,5-b]isoquinolin-1-yl acetate](/img/structure/B10875800.png)


![2-[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10875819.png)
![N-[(4E)-6-(1,3-benzodioxol-5-yl)-8-ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene]-4-methoxyaniline](/img/structure/B10875841.png)
![N'-{(3Z)-5-bromo-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2,4-dichlorobenzohydrazide](/img/structure/B10875849.png)

